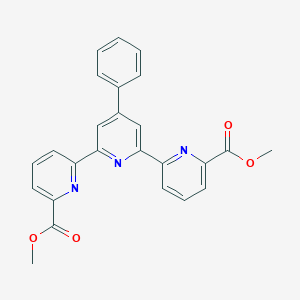
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as DPTD, is a type of terpyridine compound that has been utilized in various scientific research applications. This compound has shown promising results in the fields of material science, biochemistry, and pharmacology due to its unique chemical structure and properties.
作用机制
The mechanism of action of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is not fully understood, but it is believed to interact with various biomolecules, such as proteins and enzymes, due to its unique chemical structure. Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have a high binding affinity for certain proteins, which may explain its potential use in drug delivery systems.
Biochemical and Physiological Effects
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in lab experiments is its unique chemical structure, which allows for the development of novel materials and drug delivery systems. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has shown promising results in various in vitro studies. However, one limitation of using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in lab experiments is its complex synthesis process, which may limit its availability and use in certain research settings.
未来方向
There are various future directions for the use of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in scientific research. One potential area of research is the development of novel materials using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate, such as luminescent materials and metal-organic frameworks. In addition, further studies are needed to fully understand the mechanism of action of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate and its potential use in drug delivery systems. Overall, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has shown promising results in various scientific research applications and may have potential therapeutic applications in the future.
合成方法
The synthesis of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is a complex process that involves multiple steps. The most common method for synthesizing Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is by using a palladium-catalyzed cross-coupling reaction between 4'-phenyl-2,2':6',2''-terpyridine and dimethyl 2,2'-dicarboxylate. This method has been optimized to produce high yields of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate with a purity of over 95%.
科学研究应用
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been widely used in scientific research due to its unique chemical properties. It has been utilized in the development of novel materials, such as luminescent materials and metal-organic frameworks. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been studied for its potential use in drug delivery systems, as it has shown the ability to bind to certain proteins and enzymes.
属性
产品名称 |
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate |
|---|---|
分子式 |
C25H19N3O4 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-phenylpyridin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C25H19N3O4/c1-31-24(29)20-12-6-10-18(26-20)22-14-17(16-8-4-3-5-9-16)15-23(28-22)19-11-7-13-21(27-19)25(30)32-2/h3-15H,1-2H3 |
InChI 键 |
HMPLYAJCUYTDTR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CC=C4 |
规范 SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288000.png)
![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288003.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)
![3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288009.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)